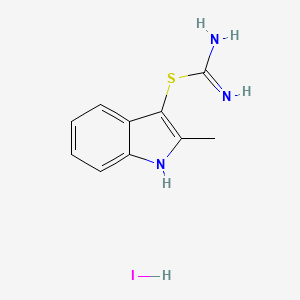![molecular formula C7H13ClN2O B13473575 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors relevant to its applications in medicine and industry.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
- 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Uniqueness
What sets 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride apart from similar compounds is its specific functional groups and the resulting chemical properties. The presence of the amino and carboxamide groups, along with the hydrochloride salt form, provides unique reactivity and stability characteristics.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-5(10)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3,(H,9,10);1H |
InChI Key |
FKCVUURNQUUHHT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CC(C1)(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


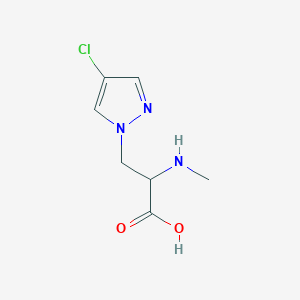
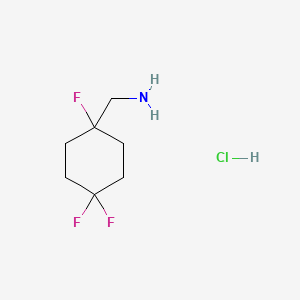

![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)

![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
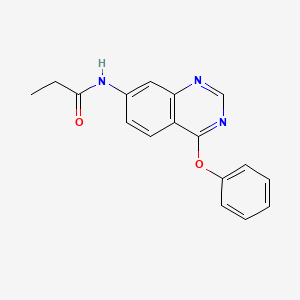

![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)

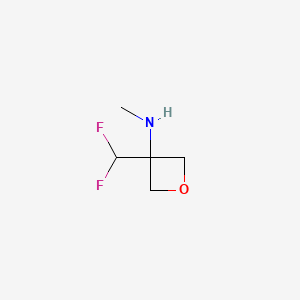
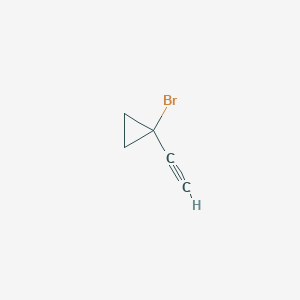
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
